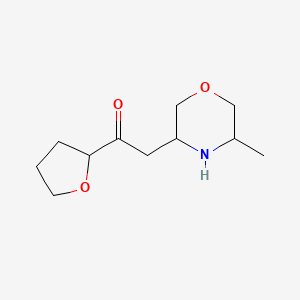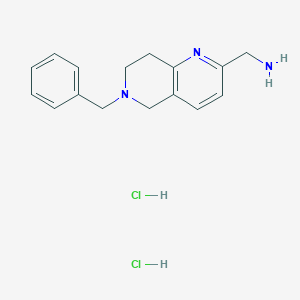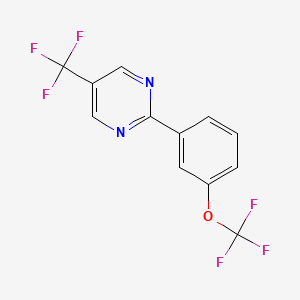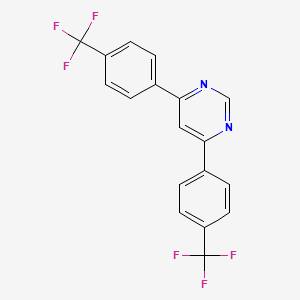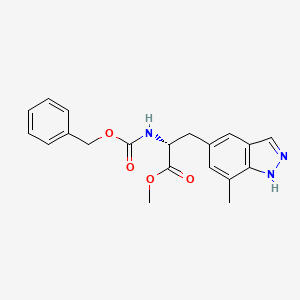
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group, an indazole ring, and a propanoate ester, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized indazole derivatives, reduced amines, and substituted benzyloxycarbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine
In medicine, ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the development of new products with unique properties.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the indazole ring can participate in various binding interactions. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indazol-5-YL)propanoate
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-chloro-1H-indazol-5-YL)propanoate
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-3-YL)propanoate
Uniqueness
What sets ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate apart from similar compounds is its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H21N3O4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
methyl (2R)-3-(7-methyl-1H-indazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H21N3O4/c1-13-8-15(9-16-11-21-23-18(13)16)10-17(19(24)26-2)22-20(25)27-12-14-6-4-3-5-7-14/h3-9,11,17H,10,12H2,1-2H3,(H,21,23)(H,22,25)/t17-/m1/s1 |
InChI-Schlüssel |
WXPHFLZMNYKKAI-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



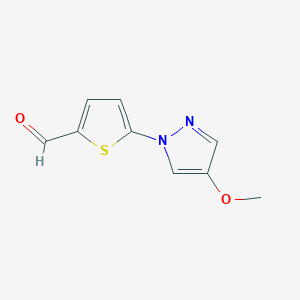
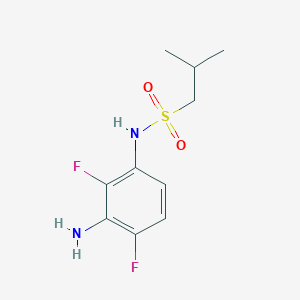
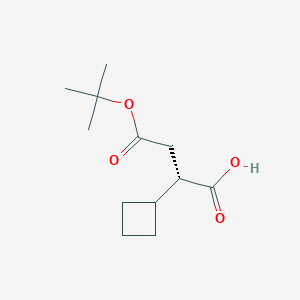
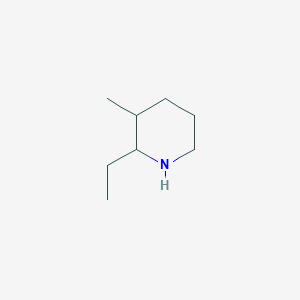
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
